molecular formula C2H5Cl4Si2 B132224 1,1,3,3-Tetrachloro-1,3-disilabutane CAS No. 148859-49-8

1,1,3,3-Tetrachloro-1,3-disilabutane

Cat. No. B132224
CAS RN: 148859-49-8
M. Wt: 227 g/mol
InChI Key: HWRGHMQXJBDVPL-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloro-1,3-disilabutane is a chemical compound with the molecular formula C2H6Cl4Si2 . It has a molecular weight of 228.05 . It is a colorless liquid .


Molecular Structure Analysis

The molecular structure of 1,1,3,3-Tetrachloro-1,3-disilabutane consists of two silicon atoms, two carbon atoms, six hydrogen atoms, and four chlorine atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,1,3,3-Tetrachloro-1,3-disilabutane has a boiling point of 166-167°C and a density of 1.317 g/cm³ . It has a flash point of 42°C . It also has a hydrolytic sensitivity of 8, meaning it reacts rapidly with moisture, water, and protic solvents .

Scientific Research Applications

Research on Silicon-Carbon Bond Formation

Lastly, 1,1,3,3-Tetrachloro-1,3-disilabutane is involved in research focused on silicon-carbon bond formation. This area of study is significant for developing new materials and understanding the chemistry of silicon in organic frameworks.

Each of these applications leverages the unique chemical properties of 1,1,3,3-Tetrachloro-1,3-disilabutane , such as its reactivity with hydroxyl groups and its role as an intermediate in producing various silicon-containing materials . The compound’s versatility in synthesis and material science underscores its importance in scientific research.

Safety and Hazards

The safety data sheet for 1,1,3,3-Tetrachloro-1,3-disilabutane indicates that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

This compound is primarily used as a chemical intermediate , suggesting that its targets may be other chemical compounds in a reaction rather than biological entities.

Mode of Action

As a chemical intermediate, it likely interacts with other compounds to facilitate chemical reactions .

Pharmacokinetics

Its physical properties such as boiling point (166-7°c), density (1317 g/cm³), and specific gravity (132) have been documented . These properties may influence its behavior in a biological system, but more research is needed to understand its pharmacokinetics.

Result of Action

As a chemical intermediate, its primary role is likely in facilitating chemical reactions rather than exerting a direct effect on cells or molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,3,3-Tetrachloro-1,3-disilabutane. For instance, it has a hydrolytic sensitivity of 8, indicating that it reacts rapidly with moisture, water, and protic solvents . Therefore, the presence of water or humidity could potentially affect its stability and efficacy.

properties

InChI

InChI=1S/C2H5Cl4Si2/c1-8(5,6)2-7(3)4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRGHMQXJBDVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C[Si](Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576255
Record name Dichloro[(dichlorosilyl)methyl]methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetrachloro-1,3-disilabutane

CAS RN

148859-49-8
Record name Dichloro[(dichlorosilyl)methyl]methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetrachloro-1,3-disilabutane

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